Ethyl Maltol (CAS 4940-11-8) is a highly potent, synthetic hydroxypyranone widely procured as a sweetness synergist, flavor enhancer, and masking agent in the food, beverage, fragrance, and thermal aerosolization industries. Structurally derived from maltol by replacing the methyl group with an ethyl group on the pyran ring, this precise molecular modification fundamentally alters its interaction with olfactory and gustatory receptors [1]. For industrial buyers and formulators, Ethyl Maltol serves as a critical procurement choice to reduce total sugar content, mask bitter off-notes in pharmaceuticals, and deliver intense "cotton candy" or caramelized sugar profiles without adding caloric bulk or relying on heavy macromolecular sweeteners [2].
Formulators often attempt to substitute Ethyl Maltol with its naturally occurring analog, Maltol (CAS 118-71-8), assuming interchangeable pyranone chemistry, but this generic substitution fails in high-performance or high-concentration matrices due to stark differences in potency, solubility, and thermal behavior [1]. Maltol requires significantly higher dosing to achieve equivalent sweetness enhancement, which frequently leads to "over-flavoring," matrix saturation, and muted flavor profiles in the final product[2]. Furthermore, Maltol's considerably higher melting point and inferior solubility in standard carrier solvents like propylene glycol and ethanol make it prone to crystallization in concentrated flavor bases, while also causing rapid carbonized residue accumulation during thermal vaporization processes [1].
The substitution of the methyl group with an ethyl group on the pyranone core exponentially increases the binding affinity to gustatory receptors. Quantitative sensory profiling demonstrates that Ethyl Maltol is 4 to 6 times more potent than Maltol in sweetness enhancement and aroma intensity [1]. Consequently, achieving a target sweetness profile requires only 15% to 25% of the mass of Ethyl Maltol compared to Maltol, directly reducing the total flavor load and preventing the sensory fatigue or matrix saturation associated with over-flavored formulations [2].
| Evidence Dimension | Flavor and sweetness enhancement potency |
| Target Compound Data | 4x to 6x baseline intensity (Requires ~0.004% w/v in typical syrups) |
| Comparator Or Baseline | Maltol (1x baseline intensity) |
| Quantified Difference | 400% to 600% increase in potency, enabling up to an 80% reduction in dosage. |
| Conditions | Dilute aqueous and propylene glycol formulation matrices. |
Procurement teams can achieve significant cost-in-use savings while formulators benefit from reduced total solid loads and cleaner sensory profiles in the final product.
In industrial flavor manufacturing, the ability to create highly concentrated masterbatches without precipitation is critical. Ethyl Maltol exhibits significantly superior solubility profiles in common organic carriers compared to Maltol. Specifically, 1 gram of Ethyl Maltol completely dissolves in just 10 mL of 95% ethanol or 17 mL of propylene glycol (PG)[1]. In contrast, 1 gram of Maltol requires 21 mL of ethanol or 28 mL of PG [2]. This enhanced solubility prevents crystallization during the cold storage of flavor concentrates.
| Evidence Dimension | Solvent volume required to dissolve 1 gram of solute |
| Target Compound Data | 10 mL (95% Ethanol) / 17 mL (Propylene Glycol) |
| Comparator Or Baseline | Maltol (21 mL 95% Ethanol / 28 mL Propylene Glycol) |
| Quantified Difference | 52% reduction in ethanol volume and 39% reduction in PG volume required for complete dissolution. |
| Conditions | Standard ambient temperature dissolution in industrial carrier solvents. |
Enables the formulation of highly concentrated, shelf-stable flavor bases without the risk of phase separation or nozzle clogging in automated dosing systems.
For applications involving thermal aerosolization, such as e-liquids and vaporized fragrances, the phase transition temperature of the flavorant dictates the cleanliness of the heating element. Ethyl Maltol has a melting point of 90–91°C, allowing it to transition into the vapor phase efficiently alongside carrier solvents [1]. Maltol, conversely, possesses a much higher melting point of 160–164°C [2]. Because Ethyl Maltol vaporizes at a significantly lower temperature, it prevents the rapid accumulation of carbonized aromatic solids (industrially known as "coil gunk") that plague formulations relying on Maltol or heavy sweeteners like sucralose [1].
| Evidence Dimension | Melting point and thermal vaporization threshold |
| Target Compound Data | 90–91°C melting point |
| Comparator Or Baseline | Maltol (160–164°C melting point) |
| Quantified Difference | 70°C lower melting point, enabling cleaner phase transition. |
| Conditions | Thermal aerosolization in PG/VG matrices. |
Drastically extends the lifespan of heating elements and prevents off-tastes caused by pyrolyzed residue in thermal vaporization applications.
Because Ethyl Maltol requires nearly 40-50% less solvent (ethanol or propylene glycol) to achieve complete dissolution compared to Maltol, it is the preferred choice for manufacturing highly concentrated flavor masterbatches. This ensures that the concentrates remain stable and free of crystallization during cold-chain transport or extended warehouse storage[1].
In the vapor industry, minimizing carbonized residue on heating elements is a primary procurement driver. Ethyl Maltol's low melting point (90-91°C) allows it to vaporize cleanly without leaving burnt solids, unlike Maltol (160°C) or sucralose. Furthermore, its 4-6x higher potency means the total flavor percentage can be kept low, further preventing matrix saturation and hardware degradation[2].
Ethyl Maltol's intense sweetness synergism allows formulators to reduce sucrose or high-fructose corn syrup content by 5-15% without sacrificing mouthfeel or perceived sweetness. Its high potency means it can be dosed at trace levels (e.g., 0.004% w/v), significantly reducing the cost-in-use and total solid load for large-scale beverage bottling operations compared to baseline pyranones[3].
Irritant